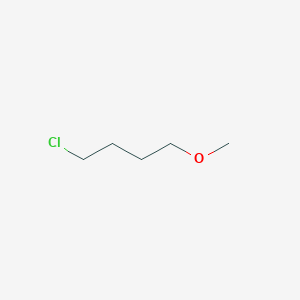

1-Chloro-4-methoxybutane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83550. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLRARJQZRCCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170773 | |

| Record name | 1-Chloro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17913-18-7 | |

| Record name | 1-Chloro-4-methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-methoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-methoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-methoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-4-methoxybutane chemical properties and characteristics

An In-depth Technical Guide to 1-Chloro-4-methoxybutane: Properties, Reactivity, and Applications

Introduction: A Bifunctional Reagent for Modern Synthesis

This compound (CAS No: 17913-18-7) is a bifunctional organohalogen compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal chlorine atom and a methoxy group at the opposite end of a four-carbon chain, allows for a range of selective chemical transformations.[1] This unique combination of a reactive alkyl halide and a stable ether functionality makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical and Safety Characteristics

Understanding the fundamental properties of this compound is critical for its safe handling and effective use in experimental design. The compound is a colorless liquid with a molecular weight of 122.59 g/mol .[1][2][3][4][5]

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [1][2][3][4][6] |

| Molecular Weight | 122.59 g/mol | [1][3][5][7] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | ~110 °C to 138.3 °C | [1][2][6] |

| Density | ~1.0 g/cm³ | [6] |

| Flash Point | ~47.8 °C | [6] |

| Solubility | Soluble in water | [2] |

| CAS Number | 17913-18-7 | [2][5] |

| InChI Key | DFLRARJQZRCCKN-UHFFFAOYSA-N | [3][4] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[3][8] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][8]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use in a well-ventilated area or outdoors.[8]

-

Wear protective gloves, clothing, eye protection, and face protection.[6][8]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

-

Store in a well-ventilated, cool place with the container tightly closed.[8]

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of 4-methoxy-1-butanol. One documented method utilizes thionyl chloride as the chlorinating agent.

Representative Lab-Scale Synthesis Protocol

This protocol is based on established chlorination principles and information derived from patent literature.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place 4-methoxy-1-butanol in a suitable solvent like dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction between the alcohol and thionyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. A typical molar ratio is a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents). Maintaining a low temperature during addition prevents side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully and slowly quench the reaction mixture by pouring it over crushed ice or adding cold water to neutralize any unreacted thionyl chloride.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[1]

Chemical Reactivity and Mechanistic Pathways

The bifunctional nature of this compound dictates its reactivity. The primary reactive site is the carbon-chlorine bond, which readily participates in nucleophilic substitution and organometallic reactions. The methoxy group is comparatively stable, allowing it to be carried through various synthetic steps.[1]

Nucleophilic Substitution Reactions

The chlorine atom serves as a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. This pathway is fundamental to its use as a building block for introducing a 4-methoxybutyl chain.

-

Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon, which attracts electron-rich nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 reaction pathway for this compound.

Grignard Reagent Formation

A cornerstone of its utility is its reaction with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.[1][2]

-

Expertise & Causality: This transformation exemplifies an "umpolung" or reversal of polarity. The carbon atom bonded to chlorine, initially electrophilic (δ+), becomes nucleophilic (δ-) in the Grignard reagent. This allows it to act as a carbon-based nucleophile, forming new carbon-carbon bonds—a critical step in building more complex molecular skeletons.[1]

Caption: Workflow for Grignard reagent formation and subsequent carbonyl addition.

This Grignard reagent is highly effective in reactions such as carbonyl additions (with aldehydes, ketones, esters) and cross-coupling reactions (e.g., Negishi coupling).[1]

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic choice in multi-step synthesis.

Caption: Relationship between structure and primary applications.

-

Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Fluvoxamine, an antidepressant that is a selective serotonin reuptake inhibitor (SSRI).[1] The 4-methoxybutyl chain is a crucial part of the final drug structure.

-

Organic Synthesis: It is widely used as a 4-methoxybutylating agent to introduce this specific fragment into target molecules.

-

Agrochemicals and Specialty Chemicals: The compound also finds use in the synthesis of various agrochemicals and other specialty chemicals where the methoxybutyl moiety is desired.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While actual spectra depend on the specific instrument and conditions, the expected features can be predicted from the molecule's structure.

| Technique | Expected Features |

| ¹H NMR | - Singlet (~3.3 ppm, 3H): Protons of the methoxy (CH₃O-) group. - Triplet (~3.4-3.6 ppm, 2H): Protons on the carbon adjacent to the oxygen (-OCH₂-). - Triplet (~3.5-3.7 ppm, 2H): Protons on the carbon adjacent to the chlorine (-CH₂Cl). - Multiplet (~1.6-1.9 ppm, 4H): Protons of the two central methylene groups (-CH₂CH₂-). |

| ¹³C NMR | - ~70-72 ppm: Carbon adjacent to the ether oxygen (-OCH₂-). - ~58-60 ppm: Methoxy carbon (CH₃O-). - ~44-46 ppm: Carbon adjacent to chlorine (-CH₂Cl). - ~28-32 ppm & ~25-29 ppm: The two central methylene carbons. |

| IR Spectroscopy | - 2950-2850 cm⁻¹: C-H stretching vibrations (alkane). - 1120-1080 cm⁻¹: Strong C-O stretching vibration (ether). - 750-650 cm⁻¹: C-Cl stretching vibration. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 122. - Isotope Peak (M+2): A characteristic peak at m/z = 124, with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: Common fragments would arise from the loss of Cl, OCH₃, or cleavage of the butyl chain. |

References

- 1. This compound | 17913-18-7 | Benchchem [benchchem.com]

- 2. This compound | 17913-18-7 | FC20098 [biosynth.com]

- 3. This compound | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:17913-18-7 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

Foreword: A Bifunctional Building Block of Strategic Importance

An In-Depth Technical Guide to 1-Chloro-4-methoxybutane (CAS: 17913-18-7) for Advanced Research and Pharmaceutical Development

This compound, identified by its CAS number 17913-18-7, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique bifunctional nature, possessing both a reactive terminal chloro group and a stable methoxy ether linkage, renders it a versatile building block for the construction of complex molecular architectures.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development, most notably as a key intermediate in the synthesis of Fluvoxamine maleate.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17913-18-7 | [1][3][4][5][6] |

| Molecular Formula | C₅H₁₁ClO | [1][3][4][5][6] |

| Molecular Weight | 122.59 g/mol | [1][3][4][5][6] |

| Appearance | Colorless liquid | [1][2][7] |

| Boiling Point | ~110-138.3 °C at 760 mmHg | [1][6][7] |

| Density | ~0.951 g/cm³ | [6] |

| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [2][6][7] |

| Purity | Typically ≥98-99% | [1] |

| Storage | Sealed in a dry place at room temperature | [6][8] |

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | The methoxy (-OCH₃) protons typically resonate around δ 3.2–3.4 ppm. The methylene protons adjacent to the chlorine and oxygen atoms will exhibit characteristic chemical shifts and splitting patterns. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) for C₅H₁₁ClO should appear at m/z 122 and 124, reflecting the isotopic pattern of chlorine.[1] Fragmentation patterns, such as the loss of CH₃O or Cl, can further confirm the structure.[1] |

| Infrared (IR) Spectroscopy | Characteristic stretching vibrations for the C-O bond are expected in the 1050–1150 cm⁻¹ region, and for the C-Cl bond in the 550–750 cm⁻¹ region.[1] |

| Gas Chromatography (GC) | GC is employed to assess the purity of the compound, with typical commercial grades reaching 97–98% or higher.[1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is commonly achieved through the chlorination of 4-methoxybutanol. A representative procedure involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[1]

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge 4-methoxybutanol.

-

Cooling: Cool the reaction mixture to a controlled temperature, typically between 20–25°C.[1]

-

Reagent Addition: Slowly add thionyl chloride to the cooled 4-methoxybutanol. The temperature should be carefully monitored and maintained during this exothermic addition.

-

Reaction: Allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the full conversion of the starting material.[1]

-

Work-up: Quench the reaction mixture by carefully adding water in portions to neutralize any excess thionyl chloride.[1]

-

Extraction: Extract the crude product with a suitable organic solvent.

-

Purification: The final product is isolated and purified by distillation under atmospheric pressure, typically at a temperature range of 140–150°C.[1] This process can yield a product with a purity of 97–98%.[1]

Mitigating Impurities

Potential byproducts of this synthesis include unreacted 4-methoxybutanol or dichlorinated derivatives.[1] To minimize these impurities, it is crucial to use an appropriate stoichiometry of thionyl chloride and to ensure anhydrous conditions to prevent hydrolysis of the chloroalkane group.[1]

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

-

The Chloro Group: The terminal chlorine atom serves as a good leaving group, making the primary carbon susceptible to nucleophilic attack. This allows for a wide range of Sₙ2 reactions, where the chlorine is displaced by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is fundamental to its role as a building block.

-

The Methoxy Group: In contrast, the methoxy group forms a stable ether linkage. This part of the molecule is generally unreactive under the conditions used for nucleophilic substitution at the terminal carbon, allowing it to be carried through synthetic sequences unchanged.[1]

This combination of a reactive site and a stable backbone makes this compound an excellent four-carbon linker in the assembly of more complex molecules.[1]

Caption: A schematic representation of an Sₙ2 reaction involving this compound.

Key Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and obsessive-compulsive disorders.[1] In this multi-step synthesis, this compound is used to introduce the 4-methoxybutyl side chain onto a precursor molecule.

Beyond this specific application, its properties make it a valuable intermediate for the synthesis of various other active pharmaceutical ingredients (APIs) and agrochemicals where a 4-methoxybutyl moiety is required.[2] The incorporation of chloro and methoxy groups into drug candidates can influence their pharmacokinetic and pharmacodynamic properties, a topic of significant interest in medicinal chemistry.[9]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[11]

-

Hazard Statements (H-phrases): H225/H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Recommended Handling and Storage Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Use explosion-proof electrical and lighting equipment.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[10][11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11] Avoid breathing vapors or mist.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

First Aid and Emergency Procedures

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

-

If swallowed: Rinse mouth and seek medical attention.[10][11]

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable national and local regulations.[11]

Caption: A workflow outlining the key stages of safe handling for this compound.

References

- 1. This compound | 17913-18-7 | Benchchem [benchchem.com]

- 2. China this compound CAS NO.: 17913-18-7 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 3. scbt.com [scbt.com]

- 4. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]

- 5. This compound | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 17913-18-7 | FC20098 [biosynth.com]

- 8. 17913-18-7|this compound|BLD Pharm [bldpharm.com]

- 9. drughunter.com [drughunter.com]

- 10. This compound | CAS#:17913-18-7 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane is a bifunctional organic compound of interest in various synthetic applications, including the preparation of pharmaceutical intermediates. Its chemical structure, featuring both a chloro and a methoxy group, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and graphical representations of key processes to support laboratory research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical property data available for this compound. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [1] |

| Molecular Weight | 122.59 g/mol | [1] |

| Appearance | Colorless liquid/oil | [2] |

| Boiling Point | 110 °C (approx.) | [1][2] |

| 138.3 °C at 760 mmHg | ||

| 142.5-142.8 °C | ||

| Density | 0.951 g/cm³ | |

| 0.9875 g/cm³ | ||

| Refractive Index | 1.408 | |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [1] |

| Flash Point | 47.8 °C | |

| Storage Temperature | Room temperature, sealed in a dry place. | [3] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of this compound. The following sections outline relevant methodologies.

Synthesis of this compound

Materials:

-

4-chloro-1-butanol

-

A suitable base (e.g., sodium hydride)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Methyl iodide

-

Anhydrous workup and purification reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-1-butanol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base to the solution.

-

Once the addition of the base is complete, allow the mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

-

Cool the reaction mixture again in an ice bath and add methyl iodide dropwise via the dropping funnel.

-

After the addition of methyl iodide, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined on a microscale using the Thiele tube method.[4]

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or oil bath)

-

Stand and clamps

Procedure:

-

Attach the small test tube containing a small amount of this compound to the thermometer.[4]

-

Place a capillary tube, with its sealed end up, into the test tube.[4]

-

Position the thermometer and the attached test tube in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[4]

-

Gently heat the arm of the Thiele tube.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Once a steady stream of bubbles is observed, remove the heat source.[4]

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a potential synthetic pathway for this compound from 4-chloro-1-butanol.

Caption: A possible synthetic route to this compound.

Experimental Setup for Boiling Point Determination

This diagram shows the experimental setup for determining the boiling point of a liquid using a Thiele tube.

Caption: Thiele tube apparatus for microscale boiling point determination.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Keep away from heat, sparks, and open flames.[6] Store in a tightly closed container in a dry and well-ventilated place.[3] In case of contact, rinse the affected area with plenty of water.[5] If inhaled, move to fresh air.[6] Seek medical attention if symptoms persist.[6]

References

An In-depth Technical Guide to 1-Chloro-4-methoxybutane

This document provides core technical data on 1-Chloro-4-methoxybutane, a chemical compound relevant to various research and development applications. The information is presented for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO[1][2][3][4] |

| Molecular Weight | 122.59 g/mol [1][2][4][5] |

| Exact Mass | 122.049843 u[4][6] |

Molecular Structure

The structural formula of a molecule dictates its chemical behavior and interactions. This compound consists of a four-carbon butane chain with a chlorine atom at one terminus (position 1) and a methoxy group at the other (position 4).

Caption: Atomic connectivity in this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane (CAS No. 17913-18-7) is a bifunctional organohalogen compound with significant applications as a pharmaceutical intermediate and a building block in organic synthesis.[1][2] Its utility in the synthesis of molecules such as Fluvoxamine maleate underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering valuable insights for its handling, storage, and application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its identification, purification, and use in various chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [1][2][3][4][5][6] |

| Molecular Weight | 122.59 g/mol | [1][2][3][4][5][6] |

| Appearance | Colorless liquid/oil with a sweet odor | [1][2][7] |

| Boiling Point | Approximately 110 - 142.8 °C at 760 mmHg | [1][3][7] |

| Density | Approximately 0.951 - 0.9875 g/cm³ | [1][7] |

| Flash Point | 47.8 °C | [1] |

| Refractive Index | 1.408 | [1] |

| Vapor Pressure | 8.41 mmHg at 25°C | [1] |

| LogP | 1.65180 | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5][7] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble / Slightly Soluble | [3] |

| Chloroform | Slightly Soluble | [1][7] |

| Methanol | Slightly Soluble | [1][7] |

| Organic Solvents | Generally Miscible | [8] |

The molecule's structure, featuring a polar ether linkage and a halogenated alkyl chain, suggests a degree of polarity that allows for some aqueous solubility, while its hydrocarbon backbone ensures miscibility with a range of organic solvents.[9][10]

Stability Profile and Reactivity

This compound is classified as a flammable liquid and should be handled with appropriate safety precautions, away from heat, sparks, and open flames.[1] It is generally stable under normal storage conditions but is incompatible with strong oxidizing agents. The ether functionality is relatively stable, particularly in acidic conditions, which makes it a versatile intermediate.[2]

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively documented, the thermal decomposition of alkyl halides, in general, can proceed via elimination reactions to form alkenes and hydrogen halides, or through radical mechanisms at higher temperatures.[11][12][13][14] The presence of the ether group may influence the decomposition pathway.

Hydrolysis

The hydrolysis of this compound would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group. As a primary alkyl halide, this reaction is expected to proceed via an S(N)2 mechanism, which can be influenced by factors such as pH and temperature.[15][16] In acidic media, the ether linkage can also undergo cleavage, although this typically requires harsh conditions.[15][16][17][18]

Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond.

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful substrate for introducing the 4-methoxybutyl moiety into a molecule.[2][19][20][21][22]

-

Grignard Reagent Formation: It reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic reagent is a powerful tool for forming new carbon-carbon bonds.[3][23][24][25][26][27]

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

-

Quantification of Solute:

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity.

-

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare solutions of this compound in an appropriate inert solvent.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Heat the sample (neat or in solution) at an elevated temperature (e.g., 100 °C).

-

Photostability: Expose the sample solution to UV and visible light according to ICH guidelines.

-

-

Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC with a suitable detector (e.g., UV or MS), to separate and quantify the parent compound and any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation for each condition.

-

Identify and characterize the major degradation products if possible.

-

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to this compound.

Conclusion

This compound is a valuable chemical intermediate with a moderate degree of polarity, rendering it slightly soluble in water and miscible with many organic solvents. It is a flammable liquid that is generally stable under standard conditions but reactive towards nucleophiles and magnesium metal. While quantitative data on its solubility and stability are limited, the information and generalized protocols provided in this guide offer a solid foundation for its safe and effective use in research and development. Further experimental studies are warranted to establish a more detailed and quantitative understanding of these critical physicochemical properties.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 17913-18-7 | Benchchem [benchchem.com]

- 3. This compound | 17913-18-7 | FC20098 [biosynth.com]

- 4. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 4-Chlorobutyl methyl ether CAS#: 17913-18-7 [m.chemicalbook.com]

- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ether cleavage - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. longdom.org [longdom.org]

- 20. benchchem.com [benchchem.com]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. leah4sci.com [leah4sci.com]

- 27. web.mnstate.edu [web.mnstate.edu]

1-Chloro-4-methoxybutane synthesis routes and mechanisms

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-methoxybutane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, a key intermediate in the pharmaceutical and fine chemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the selection and optimization of a suitable synthetic strategy.

Introduction

This compound (CAS No. 17913-18-7) is a bifunctional molecule containing both a chloroalkane and a methyl ether functional group.[1] This structure makes it a versatile building block in organic synthesis, particularly in the construction of pharmaceutical active ingredients and other complex molecules. An understanding of its synthesis is crucial for process development and scale-up in research and industrial settings. This guide explores the three most common synthetic pathways to this compound, starting from 4-methoxy-1-butanol, tetrahydrofuran with methanol, and 4-chloro-1-butanol.

Synthesis Routes and Mechanisms

From 4-Methoxy-1-butanol via Chlorination

This route involves the direct conversion of the primary alcohol in 4-methoxy-1-butanol to an alkyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Mechanism: The reaction of a primary alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated chlorosulfite intermediate. A base, such as pyridine, which is often added to the reaction, deprotonates this intermediate to form an alkyl chlorosulfite. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside, leading to the formation of the alkyl chloride with inversion of configuration (though not relevant for this achiral molecule) and the release of sulfur dioxide and another chloride ion.[2][3]

From Tetrahydrofuran and Methanol via Ring Opening

This method involves the cleavage of the ether bond in tetrahydrofuran (THF) and subsequent chlorination and methoxylation in a one-pot reaction with thionyl chloride and methanol.

Mechanism: The reaction is initiated by the interaction of thionyl chloride with methanol, which generates hydrogen chloride (HCl) in situ. The HCl protonates the oxygen atom of THF, activating the ring towards nucleophilic attack. The chloride ion then attacks one of the α-carbons of the protonated THF, leading to the opening of the ring and the formation of 4-chloro-1-butanol. Subsequently, the hydroxyl group of 4-chloro-1-butanol is etherified by methanol under acidic conditions, or alternatively, the intermediate chlorosulfite is formed and then displaced by methanol. A more direct pathway involves the formation of a methoxy-substituted intermediate which is then chlorinated.

From 4-Chloro-1-butanol via Williamson Ether Synthesis

This classic ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-chloro-1-butanol is first converted to its alkoxide, which then undergoes an intramolecular cyclization to form THF as a side reaction, or it can be reacted with a methylating agent. A more direct approach is to use a methoxide source to displace the hydroxyl group of 4-chloro-1-butanol after its conversion to a better leaving group, or more commonly, to methylate 4-chloro-1-butanol using a methylating agent and a base. The most straightforward Williamson synthesis for this target molecule involves reacting 4-chloro-1-butanol with a strong base and a methylating agent like methyl iodide or dimethyl sulfate. A more direct application of the Williamson synthesis is the reaction of the sodium salt of 4-chloro-1-butanol with a methylating agent, or the reaction of sodium methoxide with 1,4-dichlorobutane. For the synthesis of this compound from 4-chloro-1-butanol, the hydroxyl group is etherified.

Mechanism: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] The alcohol (4-chloro-1-butanol) is first deprotonated by a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of a methylating agent (e.g., methyl iodide), displacing the halide and forming the ether linkage.[4]

References

An In-Depth Technical Guide to 1-Chloro-4-methoxybutane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxybutane is a bifunctional organic compound featuring both a chloroalkane and a methoxy ether functional group. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications. Spectroscopic data and logical workflows are presented to facilitate its use in research and development.

Introduction and Historical Context

While the specific first synthesis of this compound is not prominently documented in historical chemical literature, its preparation is conceptually rooted in well-established reactions of ethers and alcohols developed in the 19th and early 20th centuries. The methods for converting alcohols to alkyl halides and the cleavage of cyclic ethers like tetrahydrofuran (THF) under acidic conditions are foundational to its synthesis.[1] The emergence of this compound as a commercially available and widely used building block is closely tied to the growth of the pharmaceutical and specialty chemicals industries, which require versatile intermediates for the construction of complex molecular architectures. It is notably used as a key intermediate in the synthesis of the antidepressant drug Fluvoxamine maleate.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic sweet odor.[2] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [3][4] |

| Molecular Weight | 122.59 g/mol | [2][3][4] |

| CAS Number | 17913-18-7 | [3][4] |

| EC Number | 241-858-8 | [2][3] |

| Boiling Point | Approximately 110-142.8 °C | [2][5] |

| Density | Approximately 0.9875 g/cm³ | [5] |

| Appearance | Colorless liquid | [2] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | Methoxy protons (-OCH₃) typically resonate at δ 3.2–3.4 ppm. | [2] |

| ¹³C NMR | C-O stretch: 1050–1150 cm⁻¹; C-Cl stretch: 550–750 cm⁻¹. | [2] |

| IR Spectroscopy | Molecular ion peak (M⁺) at m/z 122/124 (due to ³⁵Cl/³⁷Cl isotopes). Major fragments may correspond to the loss of -OCH₃ or -Cl. | [2][3] |

| Mass Spectrometry | The molecular ion peak (M⁺) for C₅H₁₁ClO appears at m/z 122/124, reflecting the isotopic pattern of chlorine. Fragmentation patterns often show the loss of the methoxy group or the chlorine atom. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and one of its key reactions are provided below.

Synthesis of this compound from 4-Methoxy-1-butanol

This method involves the chlorination of 4-Methoxy-1-butanol using thionyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [6]

-

In a 1-liter three-necked flask, combine 52 g (0.5 mol) of 4-methoxy-1-butanol and 40 g (0.5 mol) of pyridine.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add 119 g (1.0 mol) of thionyl chloride to the mixture using a dropping funnel.

-

After the addition is complete, heat the mixture to reflux for approximately 1 hour.

-

Once the reaction is complete, pour the mixture into water to quench the excess thionyl chloride.

-

Extract the product with 300 ml of methylene chloride.

-

Wash the organic layer with a 5% sodium hydroxide solution.

-

Dry the organic layer over magnesium sulfate.

-

The final product, 4-methoxybutyl chloride (this compound), is obtained with a reported yield of 80%.

Preparation of the Grignard Reagent from this compound

This compound is a useful precursor for the formation of its corresponding Grignard reagent, which is a powerful tool in carbon-carbon bond formation.

Caption: Grignard Reagent Formation Workflow.

Industrial Protocol: [2]

-

Suspend 1.8 kg of magnesium turnings in 2-methyltetrahydrofuran.

-

Over a period of 3-5 hours, add 9 kg of this compound while maintaining the temperature between 47-49°C.

-

This procedure reportedly yields the Grignard reagent with 92% purity.

Applications in Synthesis

The bifunctional nature of this compound allows for a range of synthetic transformations. The chloro group is susceptible to nucleophilic substitution, while the methoxy group is relatively stable under many reaction conditions but can be involved in or influence other reactions.

Pharmaceutical Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of pharmaceuticals. Its role as a building block for Fluvoxamine maleate highlights its importance in constructing the necessary carbon skeleton of the active pharmaceutical ingredient.[2]

Agrochemical Synthesis

This compound is also utilized in the synthesis of agrochemicals, where it can be used to introduce specific structural motifs that enhance the efficacy of crop protection formulations.[2]

General Organic Synthesis

This compound serves as a versatile intermediate in a variety of other organic syntheses. For instance, it can be used in the synthesis of benzonitrile.[4] Its ability to form a Grignard reagent makes it a valuable C4 building block for the formation of new carbon-carbon bonds.[2]

Conclusion

This compound is a valuable and versatile bifunctional compound with significant applications in the chemical industry. Its synthesis from readily available starting materials and its ability to undergo a variety of chemical transformations make it an important tool for researchers and professionals in drug development and other areas of chemical synthesis. The data and protocols provided in this guide are intended to support its effective use in the laboratory and in industrial processes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 17913-18-7 | Benchchem [benchchem.com]

- 3. This compound | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17913-18-7 | FC20098 [biosynth.com]

- 5. 4-Chlorobutyl methyl ether Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Chlorobutyl methyl ether synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Reactions of 1-Chloro-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its structure, featuring a primary chloride and a terminal methoxy group, allows for a range of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around the C-Cl bond, which is susceptible to nucleophilic attack and elimination, and the potential for the entire carbon skeleton to be incorporated into larger molecules via organometallic intermediates.

Grignard Reaction: Formation of 4-Methoxybutylmagnesium Chloride

The reaction of this compound with magnesium metal in an ethereal solvent is a cornerstone transformation, yielding the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Reaction Pathway:

Caption: Formation of 4-methoxybutylmagnesium chloride.

Experimental Protocol:

A robust method for the industrial-scale synthesis of 4-methoxybutylmagnesium chloride is as follows:

-

Apparatus: A dry, inert-atmosphere (e.g., nitrogen or argon) reactor equipped with a stirrer, reflux condenser, and an addition funnel.

-

Reagents:

-

Magnesium turnings (1.2-1.3 molar equivalents)

-

This compound (1.0 molar equivalent)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Tetrahydrofuran (THF)

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

-

-

Procedure:

-

Charge the reactor with magnesium turnings and a portion of the anhydrous solvent.

-

Add the initiator to activate the magnesium surface.

-

Add a small amount of this compound to initiate the reaction, which is indicated by a gentle reflux or a color change. Gentle warming may be necessary.

-

Once initiated, slowly add the remaining this compound, dissolved in the anhydrous solvent, at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting Grignard reagent is typically used directly in the next synthetic step. The concentration can be determined by titration.

-

Quantitative Data for Grignard Reaction:

| Parameter | Value/Condition |

| Purity of Starting Material | >99%, with <0.5% dimethyl sulfite |

| Reaction Temperature | Initiation: 45-50°C; Addition: Reflux (e.g., 60-80°C in THF) |

| Reaction Time | 3-5 hours for addition, followed by 1-2 hours at reflux |

| Typical Yield | Can be improved to above 80% with careful control of conditions |

Application in Pharmaceutical Synthesis: Synthesis of a Fluvoxamine Intermediate

4-Methoxybutylmagnesium chloride is a key reagent in the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, a crucial intermediate for the antidepressant drug Fluvoxamine.[1]

Caption: Synthesis of a key Fluvoxamine intermediate.

Experimental Protocol for Fluvoxamine Intermediate Synthesis:

-

Apparatus: A dry, inert-atmosphere reactor.

-

Reagents:

-

4-Methoxybutylmagnesium chloride solution (1.1-1.2 molar equivalents)

-

4-Trifluoromethylbenzonitrile (1.0 molar equivalent)

-

Anhydrous THF or 2-MeTHF

-

10% Hydrochloric acid for workup

-

-

Procedure:

-

Dissolve 4-trifluoromethylbenzonitrile in the anhydrous solvent in the reactor.

-

Slowly add the 4-methoxybutylmagnesium chloride solution, maintaining the temperature between 20-30°C.

-

After the reaction is complete, quench by adding 10% hydrochloric acid until the pH is ≤ 2.

-

Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.[2]

-

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to displacement by a variety of nucleophiles in SN2 reactions.

This classic reaction allows for the formation of unsymmetrical ethers. This compound can react with an alkoxide to yield a 1,4-dialkoxybutane derivative.

Caption: Williamson ether synthesis with this compound.

Experimental Protocol (Adapted from general procedures):

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-

This compound (1.0 molar equivalent)

-

Sodium ethoxide (1.1 molar equivalents)

-

Anhydrous ethanol or DMF

-

-

Procedure:

-

Dissolve sodium ethoxide in the anhydrous solvent in the flask.

-

Add this compound to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the mixture, filter off the sodium chloride precipitate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Solvent | Product | Typical Yield |

| Ethoxide | NaOEt | Ethanol/DMF | 1-Ethoxy-4-methoxybutane | 50-95% (estimated)[3] |

| Cyanide | NaCN | DMSO/DMF | 5-Methoxypentanenitrile | High (procedure analogous to other alkyl halides) |

| Azide | NaN₃ | DMF | 1-Azido-4-methoxybutane | 84-90% (by analogy)[4] |

Reaction with sodium or potassium cyanide provides a route to extend the carbon chain by one, yielding 5-methoxypentanenitrile.

The substitution with sodium azide is an efficient method to introduce a nitrogen-containing functional group, forming 1-azido-4-methoxybutane, a precursor for amines or for use in click chemistry.[4]

Experimental Protocol for Azide Synthesis (Adapted):

-

Apparatus: Round-bottom flask with a stirrer and heating mantle.

-

Reagents:

-

This compound (1.0 molar equivalent)

-

Sodium azide (2.0 molar equivalents)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve sodium azide in DMF.

-

Add this compound and heat the mixture (e.g., 80°C).

-

After the reaction is complete, cool and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[4]

-

Elimination Reaction

Treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, can lead to an E2 elimination reaction, forming isomeric methoxybutenes. The regioselectivity is governed by the nature of the base.

Caption: E2 Elimination of this compound.

Experimental Protocol (Conceptual):

-

Apparatus: A dry, inert-atmosphere flask with a stirrer and condenser.

-

Reagents:

-

This compound (1.0 molar equivalent)

-

Potassium tert-butoxide (1.5 molar equivalents)

-

Anhydrous THF or tert-butanol

-

-

Procedure:

-

Dissolve potassium tert-butoxide in the anhydrous solvent.

-

Slowly add this compound to the solution at room temperature or with gentle heating.

-

Monitor the reaction by GC to determine the product ratio.

-

Workup would involve quenching the reaction, extraction, and careful distillation to separate the volatile alkene products.

-

Expected Product Distribution:

Due to the steric bulk of potassium tert-butoxide, the major product is expected to be the less substituted alkene (Hofmann product), 4-methoxy-1-butene. The more substituted (Saytzeff) product, 1-methoxy-3-butene, would likely be a minor component.

Spectroscopic Data of Key Products (Predicted/Typical)

1H and 13C NMR Data:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1-Ethoxy-4-methoxybutane | ~3.4 (m, 4H), 3.3 (s, 3H), 1.6 (m, 4H), 1.2 (t, 3H) | ~70-72 (2C), ~66, ~58, ~26-28 (2C), ~15 |

| 5-Methoxypentanenitrile | ~3.35 (t), ~3.3 (s), ~2.4 (t), ~1.7 (m), ~1.6 (m) | ~119, ~72, ~58, ~27, ~22, ~16 |

| 1-Azido-4-methoxybutane | ~3.4 (t), ~3.3 (s), ~3.3 (t), ~1.7 (m, 4H) | ~72, ~58, ~51, ~26, ~24 |

| 4-Methoxy-1-butene | ~5.8 (m), ~5.0 (m), ~3.3 (s), ~3.3 (t), ~2.2 (q) | ~138, ~115, ~75, ~58, ~36 |

IR Spectroscopy Data:

| Compound | Key Absorptions (cm-1) |

| General Ether C-O Stretch | Strong, in the range of 1050-1150 |

| 1-Azido-4-methoxybutane | Strong, sharp azide (N₃) stretch around 2100 |

| 5-Methoxypentanenitrile | Medium, sharp nitrile (C≡N) stretch around 2250 |

| 4-Methoxy-1-butene | C=C stretch around 1640; =C-H stretch >3000 |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo Grignard formation, nucleophilic substitution, and elimination reactions provides access to a wide array of functionalized molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful control of reaction conditions is paramount to achieving high yields and desired product selectivity.

References

Spectroscopic Profile of 1-Chloro-4-methoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-4-methoxybutane (CAS No. 17913-18-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Properties

This compound is a bifunctional molecule with the chemical formula C₅H₁₁ClO. It features a butane backbone with a chlorine atom at one terminus and a methoxy group at the other. This structure makes it a versatile reagent in organic synthesis.

Molecular Structure:

Figure 1. Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts for this compound are as follows:

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity |

| Cl-CH₂ -CH₂-CH₂-CH₂-O-CH₃ | 3.5 - 3.7 | Triplet |

| Cl-CH₂-CH₂ -CH₂-CH₂-O-CH₃ | 1.7 - 1.9 | Multiplet |

| Cl-CH₂-CH₂-CH₂ -CH₂-O-CH₃ | 1.6 - 1.8 | Multiplet |

| Cl-CH₂-CH₂-CH₂-CH₂ -O-CH₃ | 3.3 - 3.5 | Triplet |

| Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ | 3.2 - 3.4 | Singlet |

Note: Predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ, ppm) Range |

| C l-CH₂-CH₂-CH₂-CH₂-O-CH₃ | 44 - 46 |

| Cl-C H₂-CH₂-CH₂-CH₂-O-CH₃ | 29 - 31 |

| Cl-CH₂-C H₂-CH₂-CH₂-O-CH₃ | 26 - 28 |

| Cl-CH₂-CH₂-C H₂-CH₂-O-CH₃ | 70 - 72 |

| Cl-CH₂-CH₂-CH₂-CH₂-O-C H₃ | 58 - 60 |

Note: Predicted values based on typical ranges for similar functional groups. Data availability is indicated in databases such as SpectraBase.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2850 - 3000 | Strong |

| C-O (Ether) Stretch | 1050 - 1150 | Strong |

| C-Cl (Alkyl Halide) Stretch | 600 - 800 | Medium-Strong |

Note: The presence of a strong C-O stretching band is a key identifier for the ether functionality.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | ~33% of M+ | [M+2]⁺ (due to ³⁷Cl isotope) |

| 122 | 100% of M+ | [M]⁺ (due to ³⁵Cl isotope) |

| 87 | High | [M - Cl]⁺ |

| 75 | High | [CH₂=O-CH₂-CH₂-CH₃]⁺ |

| 45 | Base Peak | [CH₂=O-CH₃]⁺ |

Note: The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[1]

Experimental Protocols

While specific experimental details for the publicly available data are not extensively documented, the following provides a general overview of the methodologies typically employed for acquiring such spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: The liquid sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the key correlations between the structure of this compound and its expected spectroscopic signals.

Figure 2. Spectroscopic Correlations

References

Unlocking Synthetic Possibilities: A Technical Guide to 1-Chloro-4-methoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-4-methoxybutane, a bifunctional alkylating agent, serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive chloro group and a stable methoxy ether, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its properties, key reactions, and potential research applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol [1] |

| CAS Number | 17913-18-7[1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | Approximately 110 °C[1] |

| Purity | Typically ≥97% |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The methoxy protons (-OCH₃) typically resonate around δ 3.2–3.4 ppm. The methylene groups (-CH₂-) adjacent to the chlorine and oxygen atoms will show characteristic splitting patterns.[1] |

| ¹³C NMR | Spectral data is available and can be used to identify the five distinct carbon environments in the molecule.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic peaks for C-O stretching (ether linkage) and C-Cl stretching.[2] |

| Mass Spectrometry (MS) | The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2][3] |

Key Synthetic Applications and Experimental Protocols

This compound is a key precursor in several important synthetic transformations, most notably in the formation of Grignard reagents and as an electrophile in nucleophilic substitution reactions.

Grignard Reagent Formation

The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride

-

Materials:

-

This compound (high purity)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, addition funnel (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Assemble the dry glassware under an inert atmosphere.

-

Place the magnesium turnings in the round-bottom flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

Prepare a solution of this compound in the anhydrous solvent in the addition funnel.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a color change and gentle reflux.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete conversion.

-

The resulting Grignard reagent is typically used immediately in subsequent reactions. The concentration can be determined by titration.

-

Diagram 1: Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the molecule susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the butyl chain.

General Reaction Scheme:

Nu⁻ + Cl-(CH₂)₄-OCH₃ → Nu-(CH₂)₄-OCH₃ + Cl⁻

Where Nu⁻ can be a variety of nucleophiles such as amines, cyanide, azide, thiols, etc.

Experimental Protocol: Amination of this compound (Illustrative)

-

Materials:

-

This compound

-

Ammonia (aqueous or in ethanol)

-

A sealed reaction vessel (e.g., a pressure tube)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

In a pressure tube, dissolve this compound in ethanol.

-

Add an excess of the ammonia solution to the tube.

-

Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and desired conversion (e.g., 100-150 °C for several hours).

-

After cooling to room temperature, carefully open the vessel.

-

The reaction mixture can be worked up by removing the solvent under reduced pressure.

-

The resulting amine can be purified by distillation or chromatography after an appropriate acid-base extraction to separate it from unreacted starting material and byproducts.

-

Diagram 2: Nucleophilic Substitution Pathway

Caption: General scheme of nucleophilic substitution on this compound.

Application in Pharmaceutical Synthesis: The Case of Fluvoxamine

A significant industrial application of this compound is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluvoxamine. The 4-methoxybutyl moiety of the drug is introduced via a Grignard reaction involving the Grignard reagent derived from this compound.

Synthetic Pathway Overview:

The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with 4-methoxybutylmagnesium chloride, followed by hydrolysis to form an intermediate ketone. This ketone then undergoes oximation and subsequent O-alkylation to yield Fluvoxamine.

Diagram 3: Fluvoxamine Synthesis Pathway

References

1-Chloro-4-methoxybutane: A Bifunctional Alkyl Ether Halide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxybutane is a versatile bifunctional molecule that serves as a critical building block in modern organic synthesis.[1] Its structure, which incorporates both a reactive terminal chloride and a stable methyl ether, offers a unique combination of functionalities that can be selectively addressed. This guide provides an in-depth exploration of the physicochemical properties, reactivity, and strategic applications of this compound, with a particular focus on its utility in pharmaceutical and agrochemical research.[1][2] We will delve into field-proven protocols, mechanistic considerations, and troubleshooting for its most common transformations, including Grignard reagent formation and nucleophilic substitution reactions, to empower researchers in leveraging this reagent to its full potential.

Core Characteristics of this compound

This compound, also known as 4-chlorobutyl methyl ether, is a colorless liquid whose utility is defined by the orthogonal reactivity of its two functional groups.[1][3][4] The terminal alkyl chloride provides a reactive electrophilic site, while the methoxy group is a stable ether linkage, generally unreactive under basic or nucleophilic conditions.[1][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [1][6][7] |

| Molecular Weight | 122.59 g/mol | [1][6][7] |

| CAS Number | 17913-18-7 | [1][3][8] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | ~110-138.3 °C at 760 mmHg | [1][3][6] |

| Density | ~1.0 g/cm³ | [6][8] |

| Flash Point | 47.8 °C | [6][9] |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol. | [2][3][9] |

| InChIKey | DFLRARJQZRCCKN-UHFFFAOYSA-N | [1] |

Structural and Reactivity Overview

The unique bifunctional nature of this compound allows for selective chemical transformations. The primary carbon-chlorine bond is susceptible to nucleophilic attack and oxidative addition with metals, while the ether linkage remains inert under many of these conditions.

Caption: Bifunctional reactivity of this compound.

Key Synthetic Application: Grignard Reagent Formation

One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.[1][3] This transformation converts the electrophilic alkyl chloride into a potent carbon-based nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of drug discovery and development.[1] The resulting reagent allows for the introduction of a five-carbon chain that terminates in a stable methoxy group.[5]

Mechanism and Critical Parameters

The formation of a Grignard reagent is a surface reaction involving the insertion of magnesium metal into the carbon-halogen bond.[10] The success of this reaction is critically dependent on maintaining anhydrous conditions, as any trace of water will protonate and quench the highly basic Grignard reagent, reducing the yield.[11][12]

Critical Process Considerations:

-

Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous. Azeotropic removal of trace water from the solvent immediately before use is a robust technique.[5][12]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation, by physical means (crushing) or chemical means (using initiators like iodine or 1,2-dibromoethane), is essential to expose the reactive metal surface and initiate the reaction.[11]

-

Purity of Starting Material: Impurities in this compound, particularly dimethyl sulfite (a potential byproduct of synthesis), can interfere with the reaction.[11] It is recommended to use starting material with a dimethyl sulfite content below 0.5%.[11][12]

-

Temperature Control: The reaction is exothermic. While gentle heating may be required for initiation, the subsequent addition of the alkyl halide must be controlled to maintain a steady reflux without allowing the reaction to become too vigorous.[5]

Field-Proven Protocol for Grignard Reagent Synthesis

The following protocol is a validated industrial method for preparing 4-methoxybutylmagnesium chloride.[12] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings (1.2-1.3 molar equivalents)

-

High-purity this compound (1.0 molar equivalent)

-